2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N6O4S/c1-10-22-17(30-25-10)11-6-7-26-14(8-11)23-24-15(26)9-21-16(27)12-4-2-3-5-13(12)31(28,29)18(19)20/h2-8,18H,9H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWSWBKRMQITSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several functional groups:
- Difluoromethyl sulfonyl group : This moiety is known for its ability to enhance biological activity by improving lipophilicity and metabolic stability.
- Triazolo and oxadiazole rings : These heterocyclic structures are often associated with various pharmacological effects including antimicrobial and antiproliferative activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:
- Formation of the difluoromethyl sulfonyl group through nucleophilic substitution reactions.
- Coupling reactions to attach the triazolo and oxadiazole moieties to the benzamide backbone.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : Breast, colon, and lung cancer cell lines.
- Results : The compound exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. The mechanism appears to be independent of traditional pathways such as inhibition of dihydrofolate reductase (DHFR), suggesting alternative mechanisms at play .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity:
- Tested Strains : Various bacterial strains including Escherichia coli and Bacillus subtilis.
- Findings : The compound demonstrated notable antibacterial effects with minimum inhibitory concentrations (MICs) in the micromolar range .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interference with DNA synthesis : The presence of heterocyclic rings may allow for interaction with nucleic acids or enzymes involved in DNA replication.
- Disruption of cellular metabolism : The difluoromethyl sulfonyl group could alter metabolic pathways critical for cell survival.
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific applications:
- Cancer Treatment : A study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models .
- Infection Control : In vitro studies demonstrated its potential as a novel antibacterial agent against resistant strains .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H15F2N5O3S |
| IC50 (Breast Cancer Cell Line) | 5 µM |
| MIC (E. coli) | 8 µg/mL |
| Solubility | Soluble in DMSO |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide may act as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, particularly in tumors with BRCA mutations .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored through various studies. Similar sulfonamide compounds have demonstrated significant antibacterial activity against a range of pathogens. This suggests that the target compound may exhibit similar properties due to its structural characteristics .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methodologies which include:
- Coupling Reactions : Utilizing coupling agents to link the difluoromethyl sulfonyl moiety with the triazolo-pyridine structure.
- Functional Group Transformations : Modifying existing functional groups to enhance biological activity or solubility.
Case Study 1: PARP Inhibition
In a study focused on the design of PARP inhibitors, derivatives similar to the target compound were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that modifications in the benzamide structure could significantly enhance inhibitory potency .
Case Study 2: Antimicrobial Screening
A series of sulfonamide derivatives were screened for their antimicrobial efficacy. Compounds with similar structural motifs to 2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide exhibited improved activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Flumetsulam (N-(2,6-Difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)
- Core Structure : Shares a triazolopyrimidine ring system, analogous to the triazolo-pyridine in the target compound.
- Functional Groups : Sulfonamide group (vs. difluoromethyl sulfonyl in the target) and fluorine substituents.
- Key Difference : The pyrimidine ring in flumetsulam vs. pyridine-oxadiazole fusion in the target compound may alter target specificity.
Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)acetamide)
- Core Structure : Oxazolidinyl ring (vs. oxadiazole in the target).
- Functional Groups : Acetamide and methoxy groups.
- Application : Fungicide, suggesting that acetamide derivatives with heterocycles may exhibit antifungal properties .
- Key Difference : The absence of a sulfonyl group in oxadixyl reduces electronic effects compared to the target compound.
Heterocyclic Acetamide Derivatives
N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Core Structure : 1,2,4-Thiadiazole ring (vs. oxadiazole in the target).
- Functional Groups : Thioether-linked acetamide and fluorophenyl group.
- Application: Not specified, but thiadiazoles are known for antimicrobial and anticancer activities .
- Key Difference : Sulfur in thiadiazole vs. oxygen in oxadiazole may influence solubility and redox stability.
Comparative Data Table
Research Implications and Limitations
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with:
- Core scaffold assembly : Formation of the [1,2,4]triazolo[4,3-a]pyridine moiety via cyclization of precursor amines or hydrazides under acidic or basic conditions .
- Functionalization : Introduction of the 3-methyl-1,2,4-oxadiazole group at position 7 using nitrile oxide cycloaddition or coupling reactions .
- Sulfonylation : Reaction of the benzamide intermediate with difluoromethylsulfonyl chloride in the presence of a base (e.g., KCO) .
Q. Optimization :
- Temperature/pH control : Critical for avoiding side reactions (e.g., hydrolysis of oxadiazole). For example, maintaining pH > 8 during sulfonylation prevents premature deactivation of the sulfonylating agent .
- Monitoring : Thin-layer chromatography (TLC) and H NMR are used to track intermediate formation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural confirmation :
- NMR : F NMR is essential to confirm the presence of the difluoromethylsulfonyl group (δ ≈ -100 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Purity assessment :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >98% purity .
| Technique | Key Data Points | Purpose |
|---|---|---|
| H/C NMR | Chemical shifts for triazole, oxadiazole protons | Structural confirmation |
| X-ray crystallography | Bond lengths/angles (e.g., S=O in sulfonyl group) | Absolute configuration |
Q. How is the biological target of this compound identified in early-stage research?
- Computational docking : Molecular docking against protein databases (e.g., PDB) predicts binding to kinases or sulfonamide-sensitive enzymes .
- Biochemical assays :
- Fluorescence polarization : Measures binding affinity to purified targets (e.g., carbonic anhydrase isoforms).
- SAR studies : Modifications to the oxadiazole or triazole groups correlate with activity changes .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational binding models?
- Case example : If X-ray data (SHELXL-refined) shows a bent conformation of the difluoromethylsulfonyl group, but docking suggests a linear pose:
- Validation : Compare experimental (e.g., ITC) and computational binding energies to identify systematic errors .
Q. What strategies are used to improve synthetic yield in multi-step routes?
- DoE (Design of Experiments) : Optimize variables (e.g., solvent polarity, catalyst loading) using a factorial design approach. For example, a 2 factorial design identified acetonitrile as optimal for the triazole cyclization step (yield increased from 45% to 72%) .
- In-line analytics : Use flow NMR or IR to monitor intermediates in real time .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the oxadiazole moiety?
- Analog synthesis : Replace 3-methyl-1,2,4-oxadiazole with isosteres (e.g., 1,3,4-thiadiazole) and compare activity .
- Key assays :
- Enzymatic inhibition : IC values against target enzymes.
- Cellular permeability : Caco-2 monolayer assays to assess impact of oxadiazole on logP .
| Oxadiazole Analog | Enzymatic IC (nM) | logP |
|---|---|---|
| 3-Methyl-1,2,4-oxadiazole | 12 ± 1.5 | 2.3 |
| 1,3,4-Thiadiazole | 85 ± 9.2 | 1.8 |
Q. What advanced techniques are used to study metabolic degradation pathways?
- LC-MS/MS : Identify metabolites in hepatocyte incubations. For example, oxidative defluorination of the sulfonyl group produces a carboxylic acid derivative .
- Isotope labeling : O labeling tracks sulfonate ester hydrolysis in vivo .
Q. How are reaction intermediates stabilized during large-scale synthesis?
- Low-temperature storage : Intermediates with labile oxadiazole groups are stored at -20°C under nitrogen .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to protect amines during sulfonylation .
Q. What methodologies validate the compound’s selectivity across kinase families?
Q. How can researchers address discrepancies in reported solubility data?
- Standardized protocols : Use shake-flask method with controlled pH (7.4 PBS) and temperature (25°C).
- Contradiction analysis : If one study reports 0.5 mg/mL (DMSO) and another 2.1 mg/mL (ethanol), assess solvent polarity effects using Hansen solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
